molecular formula C21H24N2O2 B190766 Catharanthine CAS No. 2468-21-5

Catharanthine

Cat. No. B190766
CAS RN: 2468-21-5
M. Wt: 336.4 g/mol
InChI Key: CMKFQVZJOWHHDV-DYHNYNMBSA-N
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Description

Catharanthine is a terpene indole alkaloid produced by the medicinal plant Catharanthus roseus and Tabernaemontana divaricata . It is derived from strictosidine, but the exact mechanism by which this happens is currently unknown . Catharanthine is one of the two precursors that form vinblastine, the other being vindoline .


Synthesis Analysis

Catharanthine is secreted out to leaf surface by the ABC transporter CrTPT2 . Tabersonine is further converted to vindoline through a seven-step enzymatic process, occurring in laticifers and idioblasts in the leaf . Overexpression of catharanthine transporter, CrTPT2, in C. roseus hairy roots could dramatically increase the accumulation level of catharanthine to fivefold higher than that in control hairy roots .


Molecular Structure Analysis

The molecular formula of Catharanthine is C21H24N2O2 . Its average mass is 336.435 Da .


Chemical Reactions Analysis

Catharanthine is a precursor in the biosynthesis of the anticancer drugs vinblastine and vincristine . The biosynthesis of specialized metabolites like Catharanthine is affected by environmental factors including light, temperature, drought, salinity, and nutrients, as well as pathogens and insects .


Physical And Chemical Properties Analysis

The molar mass of Catharanthine is 336.435 g·mol−1 . The percent composition is C 74.97%, H 7.19%, N 8.33%, O 9.51% .

Scientific Research Applications

Pharmacognosy and Biotechnology

Catharanthus (or Vinca) alkaloids, particularly vinblastine and vincristine, have been pivotal in cancer drug development. Originating from the medicinal plant Catharanthus roseus, these alkaloids have led to the plant being extensively studied, making it a model for biotechnological research on plant secondary metabolism. Recent advances include exploring alternative production systems like in vitro culture of C. roseus cells and metabolic engineering to increase alkaloid production levels (van der Heijden et al., 2004).

Plant Breeding and Genetics

Efforts have been made to breed periwinkle varieties with higher concentrations of anti-cancer alkaloids, especially vinblastine and vincristine. Genetic diversity assessment using molecular markers and induced mutations have been approaches to improve periwinkle through plant breeding. However, an economically viable alternative to field-grown periwinkle plants for these alkaloids hasn’t been found yet (Kulkarni et al., 2016).

Antineoplastic Agents and Structural Modifications

Structurally modified vinblastine analogues have been explored to improve biological potential and reduce side effects. This review discusses the impact of these modifications on biological activity and highlights the potential of these analogues as next-generation antineoplastic agents (Haque et al., 2018).

Biosynthesis and Regulation

Despite extensive research, full characterization of the alkaloid pathway in Catharanthus roseus is yet to be achieved. Studies have focused on early steps of the pathway, particularly the discovery of the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway. Research on late steps in the pathway has led to the cloning of several genes involved in indole alkaloid biosynthesis. However, knowledge of the late steps in the Catharanthus alkaloid pathway and the genes involved is still limited (El-Sayed & Verpoorte, 2007).

Metabolic Engineering

Metabolic engineering in Catharanthus roseus has focused on characterizing individual steps in the biosynthetic pathway of medicinally valuable alkaloids. Hairy root cultures have been used to study the responses of alkaloid metabolism to environmental stimuli, such as light and elicitation. Identifying the molecular events and cloning corresponding genes are considered key steps in advancing metabolic engineering of C. roseus alkaloids (Shanks et al., 1998).

Future Directions

Genetically reprogrammed yeast has been used to produce the alkaloids vindoline and catharanthine . This represents the longest biosynthetic pathway to be transferred from a plant to a microorganism . In principle, similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues .

properties

IUPAC Name

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKFQVZJOWHHDV-NQZBTDCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947621
Record name Catharanthine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Catharanthine

CAS RN

2468-21-5
Record name (+)-Catharanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2468-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catharanthine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002468215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Catharanthine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2α,5β,6α)-3,4-didehydroibogamine-18β-carboxylate
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Record name CATHARANTHINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,220
Citations
S Raucher, BL Bray, RF Lawrence - Journal of the American …, 1987 - ACS Publications
An efficient total synthesis of (i)-catharanthine (1) has been accomplished. Diels-Alder reaction of 8 with-chloroacryloyl chloride followedby reaction with MeOH gave 9. Treatment of 9 …
Number of citations: 92 pubs.acs.org
H Ishikawa, DA Colby, DL Boger - Journal of the American …, 2008 - ACS Publications
… In these studies, we found that a single step biomimetic coupling of catharanthine with … catharanthine and vindoline with FeCl 3 (5 equiv, 23 C), presumably generating the catharanthine …
Number of citations: 210 pubs.acs.org
S Raucher, BL Bray - The Journal of Organic Chemistry, 1985 - ACS Publications
We report a short total synthesis of (i)-catharanthine which features as key steps the formation of 4 by the Diels-Alder reaction of l-carbomethoxy-5-ethyl-l, 2-dihydropyridine (2) 4 with 3, …
Number of citations: 41 pubs.acs.org
JP Kutney, RT Brown, E Piers - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… also reported that the ltnown alkaloid catharanthine (111 (2)), … evidence for the presence of a catharanthine-like unit in the … study of the catharanthine-cleavamine transforination and …
Number of citations: 29 cdnsciencepub.com
V Prakash, SN Timasheff - Biochemistry, 1991 - ACS Publications
… has shown that catharanthine can induce the … catharanthine using the gel batch and fluorescence perturbation techniques showed a polymerization-linked binding of one catharanthine …
Number of citations: 57 pubs.acs.org
ME Kuehne, WG Bornmann, WG Earley… - The Journal of Organic …, 1986 - ACS Publications
… endeavors derives from more than an intrinsic challenge inherent in the demands of stereo-chemically controlled assembly of polycyclic molecules, that is piqued in the catharanthine-…
Number of citations: 97 pubs.acs.org
M Kono, S Harada, T Nozaki, Y Hashimoto… - Organic …, 2019 - ACS Publications
Although (+)-catharanthine is an attractive alkaloid for both clinical research and organic synthetic chemistry, only a limited number of approaches for its catalytic asymmetric synthesis …
Number of citations: 26 pubs.acs.org
S Sertel, Y Fu, Y Zu, B Rebacz, B Konkimalla… - Biochemical …, 2011 - Elsevier
… catharanthine were weak. Similarly, vinblastine produced high fractions of mono- and multipolar mitotic spindles, while vindoline and catharanthine … to vindoline and catharanthine. In …
Number of citations: 62 www.sciencedirect.com
A Tam, H Gotoh, WM Robertson, DL Boger - Bioorganic & medicinal …, 2010 - Elsevier
… of the catharanthine C16–C21 bond undergoing cleavage. It has been suggested that the reaction proceeds by two single electron oxidations of catharanthine with … of catharanthine C16 …
Number of citations: 48 www.sciencedirect.com
S Ramani, C Jayabaskaran - Journal of …, 2008 - jmolecularsignaling.biomedcentral …
… accumulation of catharanthine and vindoline … in catharanthine and vindoline concentrations between UV-B irradiated and the control cells appeared after 24 h. The highest catharanthine…

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